2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Description
2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C21H22FNO3S2 and its molecular weight is 419.53. The purity is usually 95%.
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Scientific Research Applications
Applications in Materials Science and Pharmaceuticals
Thiophene derivatives, including compounds related to "2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone," have been identified as potential entities in materials science and pharmaceuticals due to their diverse biological activities and applications in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Antimicrobial Activity
Some heterocyclic condensed systems, including derivatives of "this compound," have shown promising antimicrobial activity against various bacteria and yeasts, indicating their potential in the development of new antimicrobial agents (Bărbuceanu et al., 2015).
Synthesis and Characterization
The synthesis and characterization of related thiophene derivatives have been explored for their antimicrobial properties, suggesting the utility of these compounds in medicinal chemistry for the development of novel therapeutic agents (Puthran et al., 2019).
Catalytic Applications
Compounds structurally related to "this compound" have been used as catalysts for the asymmetric epoxidation of alkenes, demonstrating their significance in organic synthesis and potential in industrial applications (Klein & Roberts, 2002).
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3S2/c22-15-6-10-18(11-7-15)27-14-21(24)23-16-8-9-17(23)13-20(12-16)28(25,26)19-4-2-1-3-5-19/h1-7,10-11,16-17,20H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIOQOFJTVKLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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